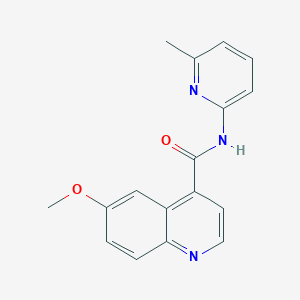

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone.

Final Product Formation: The resulting compound undergoes further reactions, including condensation and hydrolysis, to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Análisis De Reacciones Químicas

Types of Reactions

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may result in the formation of reduced quinoline compounds.

Aplicaciones Científicas De Investigación

Anticancer Activity

One of the most prominent applications of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is its anticancer properties. Research has demonstrated that derivatives of quinoline compounds exhibit potent cytotoxic effects against various cancer cell lines.

Case Studies and Findings

- Cytotoxicity in Cancer Cell Lines : A study evaluated the compound's efficacy against human cancer cell lines such as HCT116 and MCF-7, revealing significant inhibition with IC50 values of 0.39 µM and 0.46 µM, respectively . The compound was shown to inhibit Aurora-A kinase, which is crucial for cell cycle regulation.

- P-glycoprotein Inhibition : Another study focused on synthesizing quinoline analogues as P-glycoprotein inhibitors. The results indicated that certain derivatives exhibited enhanced P-glycoprotein inhibition compared to standard drugs, suggesting potential for overcoming drug resistance in cancer therapy .

Antimalarial Activity

The compound has also been investigated for its antimalarial properties. Several studies have reported structure-activity relationships that highlight the importance of specific substituents in enhancing the activity against Plasmodium falciparum.

Research Insights

- Inhibitory Activity : A recent report indicated that derivatives containing a methoxy group showed promising activity against Plasmodium falciparum with IC50 values ranging from 1.2 µM to 5.1 µM. The structure-activity relationship emphasized the role of electron-donating groups in improving efficacy .

Antimicrobial Properties

The antimicrobial potential of this compound has been explored, particularly against bacterial strains.

Findings

- Broad-Spectrum Activity : Research has indicated that certain derivatives possess broad-spectrum antimicrobial activity, making them candidates for further development as antimicrobial agents. The mechanism often involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Key Mechanisms

- Kinase Inhibition : The compound's ability to inhibit specific kinases like Aurora-A and TGF-beta type 1 receptor kinase has been linked to its anticancer activity . This inhibition disrupts critical signaling pathways involved in cell proliferation and survival.

- P-glycoprotein Modulation : By inhibiting P-glycoprotein, the compound may enhance the bioavailability of other chemotherapeutic agents, potentially improving treatment outcomes in multidrug-resistant cancers .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship (SAR) of this compound has provided insights into how modifications can enhance its biological activity.

Key Observations

- Modifications at specific positions on the quinoline ring have been shown to significantly affect potency and selectivity against various targets, including kinases and microbial pathogens. For example, hydroxyl or methoxy groups at certain positions can enhance interaction with target proteins while reducing toxicity .

Mecanismo De Acción

The mechanism of action of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .

Comparación Con Compuestos Similares

Similar Compounds

Quinoline: A basic structure from which many derivatives are synthesized.

6-methoxyquinoline: Similar in structure but lacks the pyridinyl and carboxamide groups.

N-(6-methylpyridin-2-yl)quinoline-4-carboxamide: Similar but without the methoxy group.

Uniqueness

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of both methoxy and pyridinyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential for various applications in scientific research and therapeutic development.

Actividad Biológica

6-Methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse research findings.

Synthesis and Structural Properties

The synthesis of this compound typically involves multi-step organic reactions, including the formation of quinoline derivatives. The structural characteristics of this compound include a quinoline backbone with a methoxy group and a pyridine moiety, which may contribute to its biological activity.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit promising anticancer properties. In one study, a series of quinoline derivatives were evaluated for their cytotoxicity against various cancer cell lines, revealing that certain derivatives could inhibit the growth of multidrug-resistant gastric carcinoma cells effectively. Notably, compounds demonstrated lower toxicity while significantly inhibiting P-glycoprotein (P-gp), a key player in drug resistance mechanisms in cancer therapy .

| Compound | Cell Line Tested | Cytotoxicity (IC50) | P-gp Inhibition |

|---|---|---|---|

| 5a | EPG85-257RDB | Moderate | Significant |

| 5b | EPG85-257P | Low | Strong |

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. Quinoline derivatives have been reported to possess antimalarial activity against Plasmodium falciparum, with some exhibiting IC50 values significantly lower than traditional treatments like chloroquine . The mechanism often involves interference with the parasite's metabolism and replication.

The biological activity of this compound can be attributed to several mechanisms:

- P-glycoprotein Inhibition : By inhibiting P-gp, the compound enhances the intracellular concentration of chemotherapeutic agents, overcoming drug resistance .

- Antimalarial Mechanism : The compound disrupts the metabolic pathways in Plasmodium species, leading to cell death .

- Molecular Docking Studies : Computational studies suggest strong binding interactions with target proteins involved in cancer and infectious diseases, indicating its potential as a lead compound for drug development .

Case Studies

Several studies have highlighted the efficacy of quinoline derivatives in clinical settings:

Propiedades

IUPAC Name |

6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2/c1-11-4-3-5-16(19-11)20-17(21)13-8-9-18-15-7-6-12(22-2)10-14(13)15/h3-10H,1-2H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKPFBXZNAGSYIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.